1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide

Medicinal Chemistry Drug Design ADME Prediction

This 4-chlorobenzyl N,N-dimethyl sulfonamide (CAS 880323-66-0) features a critical benzylic –CH₂– spacer that reduces TPSA to 33.8 Ų versus 37.4 Ų for the des-methylene analog, placing it below the 60 Ų threshold for passive BBB penetration. Its verified logP (1.66), logSw (-2.50), and registered SpectraBase ¹H NMR spectrum provide an immediately verifiable identity standard for CNS drug discovery, QSAR modeling, and solubility-informed assay design. Procure the benzyl analog—not the phenyl analog—when brain penetration and quantifiable hydrogen-bond acceptor tuning are required.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
Cat. No. B5640349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
InChIKeyFZZWXOCIIJTWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 14 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide: Core Identity & Screening-Grade Procurement Profile


The compound 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide (CAS 880323-66-0) is a neutral, achiral N,N-dimethyl sulfonamide featuring a 4-chlorobenzyl substituent on the sulfonyl sulfur . With a molecular weight of 233.71 Da, a formula of C₉H₁₂ClNO₂S, and a computed logP of 1.66, it occupies physicochemical space typical of fragment- to lead-like screening compounds . Its single ¹H NMR spectrum is registered in the SpectraBase spectral database, providing a definitive structural fingerprint for identity verification [1]. The compound is supplied as a research-grade screening entity (e.g., ChemDiv catalog ID Y031-1167) and is primarily positioned as a building block or tool molecule for medicinal chemistry campaigns targeting antimicrobial, anti-inflammatory, or metabolic enzyme programs .

Why 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide Cannot Be Interchanged with Simpler Sulfonamide Analogs


Even within the narrow class of N,N-dimethyl sulfonamides, a single methylene spacer dramatically reshapes the property profile. In the target compound, the benzylic –CH₂– unit between the 4-chlorophenyl ring and the sulfonamide sulfur increases rotatable bond count and alters both the spatial presentation of the chloroaryl group and the electronic environment at the sulfonamide nitrogen . This results in a computed topological polar surface area (TPSA) of 33.8 Ų—notably lower than the 37.4 Ų of its direct 4-chloro-N,N-dimethylbenzenesulfonamide analog lacking the spacer—and a modestly higher logP (1.66 vs 1.59) . Such differences, while numerically small, occur in a range where they can shift a molecule across critical permeability thresholds (e.g., TPSA < 60 Ų for blood–brain barrier penetration and < 140 Ų for oral absorption), making the two compounds non-interchangeable in any biological assay or synthetic sequence requiring precise lipophilicity or hydrogen-bond acceptor tuning .

Quantitative Evidence Guide: 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differential vs. Direct Phenyl Sulfonamide Analog

The target compound exhibits a computed TPSA of 33.8 Ų, which is 3.6 Ų lower than the 37.4 Ų of 4-chloro-N,N-dimethylbenzenesulfonamide (CAS 7463-22-1), the closest analog lacking the benzylic methylene spacer . This reduction arises because the additional –CH₂– group does not contribute to polar surface area but increases molecular volume, effectively lowering the polar fraction . In drug-design practice, TPSA differences of this magnitude can alter predicted oral absorption and blood–brain barrier penetration .

Medicinal Chemistry Drug Design ADME Prediction

Computed Lipophilicity (logP) Distinction from Direct Phenyl Sulfonamide Analog

The compound's computed logP is 1.66, compared with 1.59 for 4-chloro-N,N-dimethylbenzenesulfonamide . The +0.07 log unit increase is modest but reflects the added methylene group, which incrementally raises lipophilicity. In lead optimization, logP shifts of even 0.1–0.2 units can significantly affect metabolic stability and off-target binding .

Physicochemical Profiling Lipophilicity Lead Optimization

Distinct ¹H NMR Fingerprint for Identity Confirmation and Batch-to-Batch Consistency

A full ¹H NMR spectrum for the target compound is deposited in the SpectraBase database under Compound ID 9BrrmTB73K0 [1]. This experimental spectrum provides a unique, machine-readable fingerprint that distinguishes the compound from its des-methylene analog 4-chloro-N,N-dimethylbenzenesulfonamide, whose ¹H NMR pattern differs predictably in the benzylic proton region (δ ~4.2–4.5 ppm vs aromatic-only signals) [1]. The availability of a verified reference spectrum allows procurement teams to enforce identity specifications and detect regioisomeric or synthetic impurities.

Analytical Chemistry Quality Control Structural Verification

Predicted Aqueous Solubility (logSw) Informs Formulation and Assay Design

The ChemDiv catalog reports a computed logSw of −2.50 for the target compound . While a direct comparator logSw value is not available from the same vendor for the des-methylene analog, class-level data indicate that benzylic sulfonamides frequently exhibit lower aqueous solubility than their phenyl counterparts due to the additional hydrophobic surface area [1]. This numeric value allows formulation scientists to anticipate potential precipitation issues in aqueous assay buffers and to pre-select appropriate co-solvent systems (e.g., DMSO stock concentrations) before initiating dose–response studies.

Pre-formulation Assay Development Solubility Screening

Optimal Application Scenarios for 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting CNS-Penetrant Scaffolds

The compound's TPSA of 33.8 Ų—calculated to be below the commonly cited 60 Ų threshold for passive blood–brain barrier penetration—makes it a rationally selected starting point for CNS drug discovery programs . When the research goal requires a sulfonamide-based core with demonstrably lower polar surface area than the phenyl analog (TPSA 37.4 Ų), this compound offers a quantifiable advantage in predicted CNS exposure . Procurement of the benzyl analog rather than the phenyl analog is thus indicated whenever brain penetration is desired.

Analytical Method Development and Reference Standard Qualification

The existence of a registered ¹H NMR spectrum in the SpectraBase database provides an immediate, verifiable identity standard [1]. Analytical laboratories can use this reference spectrum to confirm lot identity, develop HPLC purity methods, and distinguish the compound from its close structural analogs (e.g., the des-methylene derivative) based on the presence of the characteristic benzylic proton signal [1]. This reduces the overhead of in-house reference standard characterization.

Pre-formulation Solubility Screening in Early Drug Discovery

The computed logSw of −2.50 alerts formulation scientists that the compound occupies a moderately low aqueous solubility range . This information directly guides the selection of DMSO stock concentrations (e.g., 10–30 mM) and the required final organic co-solvent percentage in biological assay buffers, minimizing the risk of compound precipitation and ensuring that in vitro pharmacology data are not confounded by solubility artifacts . Substituting an analog with unknown logSw would require repeating this solubility assessment de novo.

Computational Chemistry and QSAR Model Training Sets

Because the compound's computed physicochemical descriptors (logP, logD, TPSA, logSw) are explicitly reported by the vendor , it can serve as a well-characterized data point in quantitative structure–activity relationship (QSAR) models for sulfonamide-containing compound libraries. Class-level studies on N,N-dimethyl sulfonamides have demonstrated the relevance of molecular connectivity indices and electrostatic descriptors for predicting antimicrobial and antidiabetic activity [2]; the availability of verified descriptor values for this specific compound enhances model accuracy compared with generic or estimated analog data.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N,N-dimethylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.